Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C15H12N2O3S2 This compound is known for its unique structure, which includes a thiophene ring, a benzoylamino group, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzoylamino and carbothioyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Methyl 3-{[(benzoylamino)carbamoyl]amino}-2-thiophenecarboxylate: This compound has a similar structure but lacks the carbothioyl group.
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-furancarboxylate: This compound has a furan ring instead of a thiophene ring.
Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-pyridinecarboxylate: This compound has a pyridine ring instead of a thiophene ring.
Properties
IUPAC Name |
methyl 3-(benzoylcarbamothioylamino)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHMYYLDEPUVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363212 | |
Record name | SBB062200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178675-17-7 | |
Record name | SBB062200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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